Molecular Weight Shift: +19 Da (d19) vs. +4 Da (d4) vs. Unlabeled Baseline
1-Bromononane-d19 provides a nominal mass shift of +19 Da relative to unlabeled 1-bromononane (MW 207.15), which is 4.75-fold greater than the +4 Da shift of 1-bromononane-d4 (MW 211.18). This larger mass difference minimizes isotopic overlap with the native analyte's [M+1] and [M+2] isotope peaks, a documented source of quantification bias when lower-labeled internal standards are used .
| Evidence Dimension | Nominal molecular weight shift versus unlabeled 1-bromononane (207.15 g/mol) |
|---|---|
| Target Compound Data | 226.27 g/mol (+19 Da shift) |
| Comparator Or Baseline | 1-Bromononane-d4 (211.18 g/mol, +4 Da shift); Unlabeled 1-bromononane (207.15 g/mol, 0 Da shift) |
| Quantified Difference | d19 provides +19 Da shift vs. +4 Da for d4; 4.75-fold greater mass separation |
| Conditions | Calculated from molecular formulas C9D19Br, C9H15D4Br, and C9H19Br; applicable to GC-MS and LC-MS selected ion monitoring (SIM) modes |
Why This Matters
A +19 Da shift virtually eliminates isotopic cross-talk with the native analyte's isotope envelope, enabling accurate quantification at trace levels where d4 internal standards produce systematic positive bias.
